An In-Depth Technical Guide to (6-Aminohexyl)(methyl)amine (CAS 2997-06-0)
An In-Depth Technical Guide to (6-Aminohexyl)(methyl)amine (CAS 2997-06-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6-Aminohexyl)(methyl)amine, also known as N-methyl-1,6-hexanediamine, is a diamine featuring a primary and a secondary amine group separated by a six-carbon aliphatic chain. Its bifunctional nature makes it a versatile building block in various chemical syntheses. This guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on its relevance to researchers and professionals in the fields of chemistry and drug development. Due to the limited availability of specific experimental data for this compound, this guide supplements known information with data from closely related analogs and theoretical predictions to offer a thorough technical profile.
Chemical Identity and Physicochemical Properties
(6-Aminohexyl)(methyl)amine is a derivative of 1,6-hexanediamine with a methyl group substitution on one of the nitrogen atoms. This structural feature imparts distinct properties compared to its parent compound.
| Property | Value | Source |
| CAS Number | 2997-06-0 | [1] |
| Molecular Formula | C₇H₁₈N₂ | [1] |
| Molecular Weight | 130.23 g/mol | [1] |
| Boiling Point | Data not available. Expected to be slightly lower than 1,6-hexanediamine (204-205 °C) due to the presence of a secondary amine. | Inferred |
| Melting Point | Data not available. Likely a low-melting solid or a liquid at room temperature, similar to related diamines. | Inferred |
| Density | Data not available. The density of the related N,N'-dimethyl-1,6-hexanediamine is approximately 0.807 g/mL at 25 °C.[2][3] | Inferred |
| Solubility | Data not available. Expected to be soluble in water and polar organic solvents due to the presence of two amine groups capable of hydrogen bonding. | Inferred |
Synthesis and Reactivity
Conceptual Synthetic Approach: Reductive Amination
A plausible and controlled method for the synthesis of (6-Aminohexyl)(methyl)amine involves the reductive amination of a protected 1,6-hexanediamine derivative.
Figure 1: Conceptual synthetic workflow for (6-Aminohexyl)(methyl)amine.
Experimental Protocol (Conceptual):
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Protection: Selectively protect one of the primary amine groups of 1,6-hexanediamine. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group, which can be introduced using di-tert-butyl dicarbonate (Boc₂O). A patent for the synthesis of N-Boc-1,6-hexanediamine describes dissolving 1,6-hexanediamine and triethylamine in dichloromethane (DCM) and slowly adding a solution of di-tert-butyl dicarbonate.[4]
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Reductive Amination: The mono-protected diamine is then reacted with one equivalent of formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. This reaction proceeds via an iminium ion intermediate which is subsequently reduced to the N-methylated product.
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Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield the final product, (6-Aminohexyl)(methyl)amine.
Causality in Experimental Choices:
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Mono-protection: The initial protection step is crucial to prevent di-methylation and ensure the selective synthesis of the desired product. The choice of the Boc group is advantageous due to its stability under various reaction conditions and its facile removal under acidic conditions.
-
Reductive Amination: This method is preferred for its high selectivity and mild reaction conditions, minimizing side reactions. The choice of reducing agent can influence the reaction's efficiency and substrate compatibility.
Spectroscopic Characterization (Predicted)
Due to the absence of published experimental spectra for (6-Aminohexyl)(methyl)amine, the following characteristics are predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group protons, the methylene protons adjacent to the nitrogen atoms, and the remaining methylene protons in the hexyl chain. The N-H protons of the primary and secondary amines would likely appear as broad singlets, and their chemical shifts would be dependent on solvent and concentration. The methyl group protons would appear as a singlet, while the methylene groups would exhibit complex splitting patterns due to coupling with adjacent protons.
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¹³C NMR: The carbon NMR spectrum would display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbons bonded to the nitrogen atoms would be deshielded and appear at a lower field compared to the other methylene carbons in the chain.
Infrared (IR) Spectroscopy
The IR spectrum of (6-Aminohexyl)(methyl)amine is expected to exhibit characteristic absorption bands for both primary and secondary amines.
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N-H Stretching:
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The primary amine (-NH₂) group should show two bands in the region of 3400-3300 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations.
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The secondary amine (-NH-) group is expected to show a single, weaker band in the region of 3350-3310 cm⁻¹.
-
-
N-H Bending: A bending vibration for the primary amine is expected in the 1650-1580 cm⁻¹ region.
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C-N Stretching: The C-N stretching vibrations for aliphatic amines are typically observed in the 1250-1020 cm⁻¹ range.
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M⁺) at m/z = 130. The fragmentation pattern would likely involve α-cleavage adjacent to the nitrogen atoms, leading to characteristic fragment ions.
Potential Applications
The bifunctional nature of (6-Aminohexyl)(methyl)amine makes it a valuable intermediate in several areas of chemical synthesis and materials science.
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Polymer Chemistry: Diamines are fundamental building blocks for polyamides and polyurethanes. The presence of both a primary and a secondary amine in (6-Aminohexyl)(methyl)amine could be exploited to create polymers with unique properties, such as altered cross-linking capabilities or modified thermal and mechanical characteristics. The related N,N'-dimethyl-1,6-hexanediamine is used as a monomer and curing agent in the synthesis of polyamides, polyurethanes, and epoxies.[5]
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Organic Synthesis: This compound can serve as a versatile scaffold for the synthesis of more complex molecules. The primary amine can be selectively reacted, leaving the secondary amine available for further functionalization, or vice-versa. It can be a precursor for the synthesis of macrocyclic compounds and ligands for metal coordination.[5]
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Drug Development: The diamine motif is present in many biologically active molecules. The specific spacing of the amine groups and the presence of a methyl substituent could be explored in the design of new therapeutic agents. The related N,N'-dimethyl-1,6-hexanediamine is used as a linker in the development of dimeric drug candidates.[5]
Safety and Handling
A specific Safety Data Sheet (SDS) for (6-Aminohexyl)(methyl)amine (CAS 2997-06-0) is not publicly available. However, based on the known hazards of similar aliphatic amines like 1,6-hexanediamine, it should be handled with care.
Predicted Hazards:
-
Corrosive: Likely to cause severe skin burns and eye damage.[6]
-
Harmful if swallowed or in contact with skin. [7]
-
Respiratory Irritant: May cause irritation to the respiratory tract.[6]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][9]
-
Ventilation: Use only in a well-ventilated area.[9]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[7]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[7]
Conclusion
(6-Aminohexyl)(methyl)amine is a diamine with significant potential as a chemical intermediate. While specific experimental data for this compound is limited, its structural similarity to other well-characterized diamines allows for a reasonable prediction of its chemical and physical properties. Further research to fully characterize this molecule would be beneficial for its potential application in polymer science, organic synthesis, and drug discovery.
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LookChem. Cas 2997-92-4,2,2'-Azobis(2-methylpropionamidine) dihydrochloride. [Link]
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Chemsrc. N1,N6-Dimethylhexane-1,6-diamine | CAS#:13093-04-4. [Link]
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PubChem. Hexamethylenediamine | C6H16N2. [Link]
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New Jersey Department of Health. HEXAMETHYLENE DIAMINE HAZARD SUMMARY. [Link]
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Wikipedia. Hexamethylenediamine. [Link]
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PubChem. N,N'-Dimethylhexane-1,6-diamine | C8H20N2. [Link]
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CATO Reference Materials. (6-Aminohexyl)(methyl)amine | 2997-06-0. [Link]
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Carl ROTH. Safety Data Sheet: Hexamethylene diamine. [Link]
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ACS Publications. Synthesis of Dimethyl Hexane-1,6-dicarbamate with Methyl Carbamate as Carbonyl Source over MCM-41 Catalyst. [Link]
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LPS. Safety Data Sheet 1,6-Hexanediamine DANGER. [Link]
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